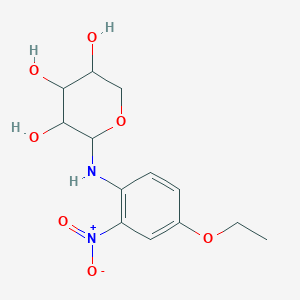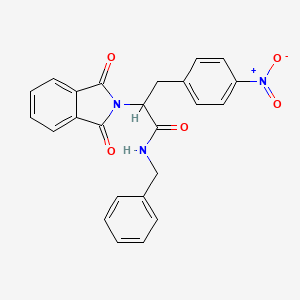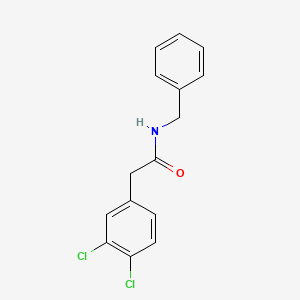
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine (ENX) is a chemical compound that has been extensively studied for its potential uses in scientific research. ENX is a glycosylated nitroaromatic compound that has been shown to have a range of biochemical and physiological effects. In
作用機序
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine works through a mechanism that involves the cleavage of the glycosidic bond between the xylopyranosyl group and the nitroaromatic moiety. This cleavage results in the release of the nitroaromatic compound, which can then react with specific enzymes or proteins to produce a fluorescent signal. The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been extensively studied and has been shown to be highly specific and sensitive.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been shown to have a range of biochemical and physiological effects. In particular, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been shown to inhibit the growth of certain bacterial strains and to have anti-cancer properties. Additionally, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been shown to have a range of effects on cellular signaling pathways, including the MAPK and PI3K pathways.
実験室実験の利点と制限
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has a number of advantages for use in lab experiments. It is a highly specific and sensitive probe that can be used to detect specific enzymes and proteins. Additionally, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine is relatively easy to synthesize and is stable under a range of conditions. However, there are also limitations to the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine in lab experiments. For example, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine can be toxic to cells at high concentrations, and its use in vivo may be limited by its poor bioavailability.
将来の方向性
There are a number of future directions for research on N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine. One area of interest is the development of new synthetic methods for N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine that may improve its properties for use in scientific research. Additionally, there is interest in exploring the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine in new applications, such as in the detection of specific bacterial strains or in the treatment of specific types of cancer. Finally, there is interest in exploring the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine in combination with other compounds or therapies to improve its efficacy and reduce its toxicity.
合成法
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine can be synthesized through a multi-step process that involves the reaction of 4-nitrophenol with ethyl bromoacetate, followed by the reduction of the resulting product with sodium dithionite. The final step involves the reaction of the resulting compound with xylopyranosylamine. The synthesis method of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been well-established and has been used in numerous scientific studies.
科学的研究の応用
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and detection of specific enzymes and proteins. N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has also been used as a substrate for the detection of glycosidases and glycosyltransferases. Additionally, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been studied for its potential use as a therapeutic agent for the treatment of bacterial infections and cancer.
特性
IUPAC Name |
2-(4-ethoxy-2-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-2-21-7-3-4-8(9(5-7)15(19)20)14-13-12(18)11(17)10(16)6-22-13/h3-5,10-14,16-18H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZORTHDRNMFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC2C(C(C(CO2)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxy-2-nitroanilino)oxane-3,4,5-triol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline](/img/structure/B5060109.png)

![7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B5060122.png)

![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5060131.png)
![N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5060146.png)

![5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5060172.png)

![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)
![isopropyl 3-[1-(ethoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)